Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate
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Overview
Description
Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate is a chemical compound with the molecular formula C11H13N3O4 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
“Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrrolidine derivatives are known for their versatility in drug discovery, as they can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate typically involves the nitration of a pyridine derivative followed by esterification and the introduction of the pyrrolidine group. The reaction conditions often include the use of concentrated nitric acid for nitration and methanol for esterification. The pyrrolidine group is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 5-amino-6-(pyrrolidin-1-yl)pyridine-3-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Scientific Research Applications
Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitro-6-(morpholin-1-yl)pyridine-3-carboxylate: Similar structure but with a morpholine ring instead of pyrrolidine.
Methyl 5-nitro-6-(piperidin-1-yl)pyridine-3-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with biological targets compared to its analogs .
Properties
IUPAC Name |
methyl 5-nitro-6-pyrrolidin-1-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-18-11(15)8-6-9(14(16)17)10(12-7-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFVPPLMJDRDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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